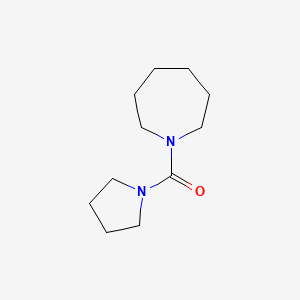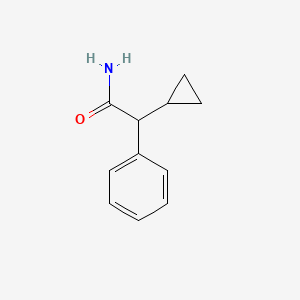![molecular formula C12H11N3OS B7590659 N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B7590659.png)
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide, also known as MTMP, is a chemical compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, including COX-2. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been found to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide in lab experiments is its potential to exhibit anti-inflammatory, antioxidant, and anticancer properties. However, its mechanism of action is not fully understood, and further research is needed to elucidate its effects. Additionally, N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide may have limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory and cancer-related diseases. Further research is needed to elucidate its mechanism of action and optimize its efficacy in vivo. Additionally, N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide may have potential applications in drug discovery and development, particularly for the identification of new compounds with anti-inflammatory and anticancer properties.
Synthesemethoden
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide can be synthesized through a multistep reaction process starting from 2-pyridinecarboxamide and 5-methylthiophene-2-carbaldehyde. The reaction involves the use of various reagents, including sodium hydride, acetic acid, and ethanol. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Eigenschaften
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-5-6-10(17-9)8-14-15-12(16)11-4-2-3-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKIBXLZUXTSKE-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)

![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)
![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)



![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-enylidene]-2-methyl-3-furohydrazide](/img/structure/B7590667.png)



![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)